N-[(3-methoxyphenyl)methyl]-1-propyl-1H-pyrazol-3-amine
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Overview
Description
N-[(3-methoxyphenyl)methyl]-1-propyl-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methoxyphenyl group and a propyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-methoxyphenyl)methyl]-1-propyl-1H-pyrazol-3-amine typically involves the reaction of 3-methoxybenzylamine with 1-propyl-1H-pyrazole-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems can also help in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions: N-[(3-methoxyphenyl)methyl]-1-propyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine group.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or alkylating agents under appropriate conditions.
Major Products:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated pyrazole derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-[(3-methoxyphenyl)methyl]-1-propyl-1H-pyrazol-3-amine can be compared with other similar compounds to highlight its uniqueness:
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine: This compound also contains a methoxyphenyl group and a pyrazole ring but has additional imidazo and pyridinyl groups, making it more complex and potentially more potent in certain applications.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound contains a triazole ring instead of a pyrazole ring and has multiple methoxy groups, which may confer different chemical and biological properties.
By comparing these compounds, researchers can better understand the structure-activity relationships and optimize the design of new molecules for specific applications.
Properties
Molecular Formula |
C14H19N3O |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1-propylpyrazol-3-amine |
InChI |
InChI=1S/C14H19N3O/c1-3-8-17-9-7-14(16-17)15-11-12-5-4-6-13(10-12)18-2/h4-7,9-10H,3,8,11H2,1-2H3,(H,15,16) |
InChI Key |
RAXNWDCLXJJKHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)NCC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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